Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

Description

BenchChem offers high-quality Methyltetrazine-PEG4-SS-PEG4-methyltetrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltetrazine-PEG4-SS-PEG4-methyltetrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

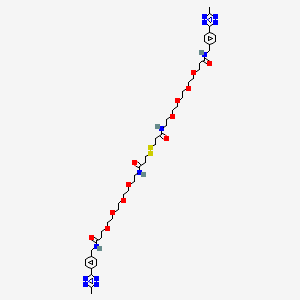

C48H70N12O12S2 |

|---|---|

Molecular Weight |

1071.3 g/mol |

IUPAC Name |

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62) |

InChI Key |

LNFPCJRFSFYHJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG4-SS-PEG4-methyltetrazine: A Homobifunctional, Cleavable Linker for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the precise and controlled assembly of complex biomolecular architectures is paramount. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine has emerged as a sophisticated and versatile tool, enabling researchers to construct advanced bioconjugates with built-in release mechanisms. This technical guide provides a comprehensive exploration of this homobifunctional, cleavable linker, detailing its core components, mechanism of action, and applications in the field.

Core Architecture and Functional Components

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a symmetric molecule engineered with three key functional domains: two terminal methyltetrazine groups, a central disulfide bond, and two flanking polyethylene glycol (PEG4) spacers.[1][2] Each component is strategically chosen to impart specific, advantageous properties to the linker and the final bioconjugate.

-

Methyltetrazine Groups: These moieties are the reactive handles of the linker, participating in exceptionally fast and selective bioorthogonal "click chemistry" reactions.[3][4] Specifically, they react with strained dienophiles, such as trans-cyclooctenes (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][6][7] This reaction is prized for its rapid kinetics in aqueous environments and its bioorthogonality, meaning it proceeds without interfering with native biological functional groups.[4][8] The methyl group on the tetrazine ring enhances its stability in aqueous solutions, striking a balance between reactivity and longevity.[5]

-

Disulfide (SS) Bond: At the heart of the linker lies a disulfide bond, which serves as a cleavable trigger.[1][9] This bond is stable in the generally oxidizing extracellular environment but is susceptible to cleavage under the reducing conditions found within cells, primarily due to the high intracellular concentration of glutathione (GSH).[][11][12] This redox-sensitivity allows for the controlled release of conjugated payloads at the target site, a critical feature for applications like antibody-drug conjugates (ADCs).[][13]

-

PEG4 Spacers: The two tetraethylene glycol (PEG4) spacers that flank the disulfide bond are crucial for modulating the physicochemical properties of the linker and the resulting conjugate.[14][15] As hydrophilic polymers, these PEG4 units significantly enhance the water solubility of the entire construct, which is particularly beneficial when working with hydrophobic drug molecules.[16][17][18][19] Furthermore, the PEG spacers provide steric hindrance, reducing the potential for aggregation and immunogenicity of the bioconjugate.[14][15]

Mechanism of Action: A Two-Stage Process

The utility of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is realized through a two-stage process: a bioorthogonal conjugation reaction followed by a triggered cleavage event.

Stage 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Bioconjugation

The primary application of this linker is to connect two molecules of interest, each modified with a TCO group. The methyltetrazine groups at either end of the linker react rapidly and specifically with the TCO moieties.[1][3]

Caption: IEDDA reaction between methyltetrazine and TCO.

This reaction is highly efficient under physiological conditions and does not require cytotoxic catalysts, making it ideal for use in living systems.[5][8]

Stage 2: Reductive Cleavage of the Disulfide Bond

Once the bioconjugate reaches a reducing environment, such as the interior of a cell, the central disulfide bond is cleaved. This is typically mediated by intracellular glutathione (GSH).[][11]

Caption: Reductive cleavage of the disulfide bond.

This cleavage results in the separation of the two conjugated molecules, each now attached to a fragment of the original linker containing a free thiol group.[12]

Physicochemical Properties

The properties of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C48H70N12O12S2 | [2][] |

| Molecular Weight | 1071.27 g/mol | [] |

| Appearance | Red oil | [4] |

| Solubility | Soluble in DMSO, DCM, acetonitrile, DMF | [4][] |

| Purity | >90% | [2][4] |

| Storage | -20°C for long-term storage | [4][] |

Applications in Research and Drug Development

The unique combination of bioorthogonal reactivity and conditional cleavage makes this linker highly valuable in several areas:

-

Antibody-Drug Conjugates (ADCs): This is a primary application area.[3][] The linker can be used to attach cytotoxic drugs to an antibody that targets cancer cells. The ADC remains stable in the bloodstream, but upon internalization into the tumor cell, the disulfide bond is cleaved, releasing the drug and killing the cell.[][13]

-

Targeted Drug Delivery: Beyond ADCs, the linker can be used to create other targeted drug delivery systems where the release of a therapeutic agent is desired in a specific, reducing environment.[2][]

-

Protein Labeling and Imaging: The linker can be used for the precise, site-specific labeling of proteins with fluorescent dyes or other probes for visualization and tracking within living cells.[]

-

Bioorthogonal Chemistry: As a fundamental tool in bioorthogonal chemistry, it enables the construction of complex molecular systems within a biological context.[]

Experimental Protocols

Protocol 1: General Bioconjugation using IEDDA Reaction

This protocol describes the general steps for conjugating two TCO-modified molecules (Molecule A-TCO and Molecule B-TCO) using Methyltetrazine-PEG4-SS-PEG4-methyltetrazine.

-

Reagent Preparation: Dissolve Methyltetrazine-PEG4-SS-PEG4-methyltetrazine in an appropriate organic solvent (e.g., DMSO) to create a stock solution. Dissolve the TCO-modified molecules in a buffer compatible with their stability (e.g., PBS, pH 7.4).

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-modified molecules and the methyltetrazine linker. A typical molar ratio is a slight excess of the linker to ensure complete conjugation of the TCO-modified molecules.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically fast, but the optimal time may vary depending on the specific reactants and concentrations.

-

Purification: Purify the resulting conjugate to remove any unreacted linker and starting materials. This can be achieved using size-exclusion chromatography (SEC) or other appropriate purification methods.

-

Characterization: Characterize the final conjugate using techniques such as mass spectrometry to confirm the successful conjugation.

Protocol 2: Cleavage of the Disulfide Bond

This protocol outlines the steps to cleave the disulfide bond within the bioconjugate.

-

Reagent Preparation: Prepare a solution of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.[21][22] TCEP is often preferred as it is a stronger reducing agent and does not require a specific pH range.[21]

-

Cleavage Reaction: Add the reducing agent to the purified bioconjugate solution. A final concentration of 10-50 mM DTT or 1-5 mM TCEP is typically sufficient.[21]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Analysis: Analyze the reaction mixture using techniques like SDS-PAGE (for protein conjugates) or mass spectrometry to confirm the cleavage of the disulfide bond and the release of the conjugated molecules.

Conclusion

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a powerful and elegantly designed chemical tool that provides researchers with a high degree of control over the assembly and disassembly of bioconjugates. Its combination of rapid and specific bioorthogonal chemistry with a redox-sensitive cleavage mechanism makes it an invaluable asset in the development of next-generation therapeutics and advanced biological probes.

References

- Veronese, F. M. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

- BenchChem. (2025). The Core Role of the PEG4 Spacer in Linker Technology: An In-depth Technical Guide. BenchChem.

- D'souza, A. A., & Devarajan, P. V. (2021).

- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.

- Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010).

- Brown, A. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. BenchChem.

- BenchChem. (2025). The Fulcrum of Bioorthogonal Chemistry: An In-depth Technical Guide to Methyltetrazine Linkers. BenchChem.

- BenchChem. (2025).

- BroadPharm. (n.d.). Disulfide Linkers, S-S Cleavable. BroadPharm.

- MedChemExpress. (n.d.). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. MedChemExpress.

- BenchChem. (2025). Basic principles of inverse-electron-demand Diels-Alder reactions with Methyltetrazine-PEG2-DBCO. BenchChem.

- BOC Sciences. (n.d.). Disulfide Linker Synthesis. BOC Sciences.

- NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc..

- BenchChem. (n.d.). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. BenchChem.

- Creative Biolabs. (n.d.). Disulfide Linkers.

- Conju-Probe. (n.d.). Methyltetrazine amine. Conju-Probe.

- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.

- Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Wikipedia.

- BenchChem. (2025).

- BOC Sciences. (n.d.). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. BOC Sciences.

- AxisPharm. (n.d.). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. AxisPharm.

- Conju-Probe. (n.d.). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. Conju-Probe.

- ResearchGate. (2025). How can I cleavage the disulfide bond and create two SH groups?.

- Conju-Probe. (n.d.). Tetrazine-SSPy. Conju-Probe.

- Quanta BioDesign. (n.d.). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Books.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. books.rsc.org [books.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Tetrazine-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

A Technical Guide to Methyltetrazine-PEG4-SS-PEG4-methyltetrazine: A Homobifunctional, Cleavable Linker for Advanced Bioconjugation

This guide provides an in-depth technical overview of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine, a symmetrical and cleavable crosslinker pivotal in the fields of bioconjugation, drug delivery, and molecular imaging.[][2] Designed for researchers, scientists, and professionals in drug development, this document will delve into the linker's core chemical principles, structural components, and practical applications, with a focus on providing field-proven insights and robust experimental protocols.

Introduction: The Power of Bioorthogonal Chemistry and Smart Linkers

Modern bioconjugation techniques demand precision, efficiency, and control. Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO).[3][4][5][6] This bioorthogonal "click chemistry" reaction is exceptionally fast, highly selective, and proceeds efficiently under mild, aqueous conditions, making it ideal for use in complex biological systems.[3][4][7][8]

The Methyltetrazine-PEG4-SS-PEG4-methyltetrazine linker leverages this powerful chemistry. It is a homobifunctional molecule, meaning it has two identical reactive groups (methyltetrazine) allowing for the crosslinking of two TCO-modified molecules.[2][3] Furthermore, its intelligent design incorporates a central disulfide bond, which can be cleaved under specific reducing conditions, and hydrophilic PEG4 spacers to enhance its utility in aqueous environments.[2][3][9]

Deconstructing the Molecular Architecture

The functionality of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a direct result of its distinct structural components. Understanding the role of each part is crucial for its effective application.

Caption: Core components of the Methyltetrazine-PEG4-SS-PEG4-methyltetrazine linker.

-

Methyltetrazine Moieties: These are the bioorthogonal reactive groups. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, which is a critical feature for in vivo applications.[10] These groups react specifically and rapidly with trans-cyclooctene (TCO) or other strained alkenes.[3][4][9] This reaction is characterized by its exceptional kinetics, with reported rate constants exceeding 800 s⁻¹, making it one of the fastest bioorthogonal reactions available.[9]

-

PEG4 Spacers (Polyethylene Glycol): The two PEG4 units are hydrophilic spacers that confer several advantageous properties.[2][3][9] They significantly increase the water solubility of the linker and any molecule it is conjugated to, preventing aggregation in aqueous buffers.[3][9][11] Additionally, the PEG spacers provide flexibility and reduce steric hindrance, which can improve the efficiency of the conjugation reaction, especially when dealing with large biomolecules like antibodies.[9][12][13]

-

Disulfide (SS) Bond: This is the "smart" component of the linker. The disulfide bond is stable under typical physiological conditions but can be readily cleaved in reducing environments.[9][14] This is particularly useful for applications in drug delivery, as the intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[14][15] This differential allows for the controlled, triggered release of a conjugated payload inside target cells.[2][14][15]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C48H70N12O12S2 | [][3] |

| Molecular Weight | 1071.27 g/mol | [][3] |

| Appearance | Red oil | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, acetonitrile | [3] |

| Storage | -20°C for long-term storage | [3] |

Mechanism of Action: The iEDDA Reaction and Disulfide Cleavage

The utility of this linker is defined by two key chemical transformations: the iEDDA cycloaddition for conjugation and disulfide reduction for cleavage.

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The conjugation reaction is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with an electron-rich strained alkene (dienophile), most commonly TCO.[7][9] This reaction is irreversible and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[7]

Caption: The bioorthogonal iEDDA reaction between methyltetrazine and TCO.

The high chemoselectivity of this reaction means that the tetrazine and TCO groups do not cross-react with other functional groups found in biological systems, such as amines or thiols.[3][7] This allows for precise labeling of biomolecules in complex environments, including live cells.[][9]

Reductive Cleavage of the Disulfide Bond

The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or endogenous glutathione (GSH).[3][14][15][16] The mechanism involves a thiol-disulfide exchange reaction, which breaks the S-S bond and results in two separate thiol-containing molecules.[14]

This redox sensitivity is the cornerstone of its use in controlled-release drug delivery systems.[2][14][15] For instance, an antibody-drug conjugate (ADC) constructed with this linker will remain intact in the bloodstream. Upon internalization into a cancer cell, the high intracellular GSH concentration will cleave the linker, releasing the cytotoxic payload precisely at the site of action.[14][15]

Applications and Experimental Protocols

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a versatile tool with applications in various research areas.[2]

-

Antibody-Drug Conjugates (ADCs): Creating ADCs where two drug molecules are linked to a single antibody via a cleavable linker.

-

Protein Labeling and Dimerization: Crosslinking two proteins to study protein-protein interactions or induce dimerization.

-

Drug Delivery Systems: Assembling multi-component drug delivery vehicles that can release their cargo in response to a reductive stimulus.[]

-

Molecular Imaging: Linking imaging agents to targeting molecules for applications in PET or fluorescent imaging.[2][3]

Protocol: Dimerization of a TCO-Modified Protein

This protocol provides a general workflow for crosslinking a protein that has been pre-functionalized with a TCO moiety.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine (dissolved in DMSO to a 10 mM stock solution)

-

Reaction buffer (PBS, pH 7.4)

-

Quenching reagent (e.g., excess TCO-amine)

-

Analytical tools (e.g., SDS-PAGE, SEC-HPLC)

Procedure:

-

Preparation: Bring all reagents to room temperature. Ensure the TCO-modified protein solution is free of any amine-containing buffers (like Tris) if the TCO was introduced via an NHS ester.

-

Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.

-

Linker Addition: Add the Methyltetrazine-PEG4-SS-PEG4-methyltetrazine stock solution to the protein solution. A typical starting point is a 0.5 molar equivalent of the linker to the protein (assuming a 1:1 TCO:protein ratio). This stoichiometry can be optimized to control the ratio of monomer to dimer.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically very fast, but incubation time can be optimized.

-

Quenching (Optional): To stop the reaction and consume any unreacted methyltetrazine groups, a small excess of a TCO-containing small molecule can be added.

-

Analysis: Analyze the reaction products by SDS-PAGE. A successful dimerization will show a new band at approximately double the molecular weight of the starting protein monomer. Further characterization can be performed using size-exclusion chromatography (SEC-HPLC).

-

Purification: The dimerized protein can be purified from the remaining monomer and excess reagents using SEC.

Protocol: Cleavage of the Disulfide Bond

This protocol describes how to validate the cleavage of the disulfide bond in the dimerized protein from the previous protocol.

Materials:

-

Purified protein dimer

-

Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP, pH 7.0)

-

Reaction buffer (PBS, pH 7.4)

-

Analytical tools (e.g., SDS-PAGE, SEC-HPLC)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dilute the purified protein dimer in the reaction buffer to a concentration of 1 mg/mL.

-

Addition of Reducing Agent: Add the reducing agent to the protein solution to a final concentration of 10-50 mM (for DTT) or 5-20 mM (for TCEP).

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE. Successful cleavage of the disulfide linker will result in the disappearance of the dimer band and the reappearance of the monomer band. SEC-HPLC analysis will also show a shift from the higher molecular weight dimer peak back to the monomer peak.

Caption: Workflow for protein dimerization and subsequent disulfide bond cleavage.

Conclusion and Future Perspectives

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a sophisticated chemical tool that combines the speed and selectivity of bioorthogonal chemistry with the stimuli-responsive nature of a cleavable linker. Its well-defined structure, featuring hydrophilic spacers and stable reactive groups, makes it an invaluable asset for creating advanced bioconjugates. For researchers in drug development, proteomics, and molecular imaging, this linker offers a reliable and versatile platform for building complex, functional biomolecular constructs with a built-in mechanism for controlled disassembly. As the demand for more precise and targeted therapeutic and diagnostic agents grows, the application of such intelligently designed linkers will undoubtedly continue to expand.

References

-

AxisPharm. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. [Link]

-

Li, Y., & Xiao, W. (2013). Disulfide-containing Macromolecules for Therapeutic Delivery. PMC, NIH. [Link]

-

Semantic Scholar. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates. [Link]

-

Zeglis, B. M., et al. (2013). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC, NIH. [Link]

-

Wang, J., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. PMC, PubMed Central. [Link]

-

Johann, K., et al. (2020). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. RSC Publishing. [Link]

-

PubMed. Disulfide-cleavage- and pH-triggered drug delivery based on a vesicle structured amphiphilic self-assembly. [Link]

-

Versteegen, R. M., et al. (2019). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. [Link]

-

Chemistry For Everyone. (2025). Can Disulfide Bonds Be Broken?. YouTube. [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

Sources

- 2. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine | AxisPharm [axispharm.com]

- 3. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide on the Synthesis of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of a Cleavable Bioorthogonal Linker

In the landscape of advanced bioconjugation, the Methyltetrazine-PEG4-SS-PEG4-methyltetrazine linker stands out as a critical tool for researchers.[][2] This molecule's architecture is meticulously designed to bridge biomolecules with therapeutic or imaging agents, offering a sophisticated level of control over their interaction.[] Its utility is rooted in three key features:

-

Bioorthogonal Reactivity : The terminal methyltetrazine groups are engineered for the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry."[3][4][5] This reaction is exceptionally fast and highly specific for trans-cyclooctene (TCO) partners, proceeding efficiently within complex biological systems without interfering with native cellular processes.[3][4][5]

-

Reductively Cleavable Core : At the heart of the linker is a disulfide (SS) bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment inside cells, such as that created by glutathione.[6][7][8] This attribute is paramount for the controlled intracellular release of payloads, a cornerstone of modern antibody-drug conjugate (ADC) design.[6][7][9][10]

-

Hydrophilic PEG Spacers : The two polyethylene glycol (PEG4) chains confer several advantages. They enhance the water solubility of the entire conjugate, which is often a challenge with hydrophobic drugs.[11][12][13] Furthermore, they provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[11][14]

This trifecta of properties makes Methyltetrazine-PEG4-SS-PEG4-methyltetrazine an indispensable component in the development of next-generation ADCs, targeted drug delivery platforms, and advanced molecular imaging agents.[][14][15]

Synthesis Strategy: A Convergent and Controlled Approach

The synthesis of this bifunctional linker is best approached in a convergent manner. This strategy involves the independent synthesis of a key intermediate, Methyltetrazine-PEG4-thiol, which is then dimerized to form the final product. This method generally leads to higher overall yields and simplifies the purification process.

Caption: Convergent synthesis workflow.

Materials and Reagents

| Reagent | Recommended Supplier | Key Characteristics |

| Methyltetrazine-PEG4-acid | BroadPharm | Amine-reactive precursor for tetrazine functionalization.[16] |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Activates carboxylic acids for amine coupling. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | Carbodiimide coupling agent. |

| Cysteamine hydrochloride | Sigma-Aldrich | Provides the thiol group for disulfide formation. |

| Triethylamine (TEA) | Sigma-Aldrich | Organic base for neutralizing acid and facilitating reactions. |

| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous polar aprotic solvent. |

| Dichloromethane (DCM) | Sigma-Aldrich | Organic solvent for extraction and chromatography. |

| Diethyl ether | Sigma-Aldrich | Used for precipitation of the product. |

| Reverse-phase HPLC column (C18) | Waters | For purification of the final product. |

Detailed Experimental Protocol

Part 1: Synthesis of Methyltetrazine-PEG4-NHS ester

-

Activation of Carboxylic Acid : Dissolve Methyltetrazine-PEG4-acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Coupling Reaction : Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents).

-

Reaction Monitoring : Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing the crude Methyltetrazine-PEG4-NHS ester is used directly in the next step.

Part 2: Synthesis of Methyltetrazine-PEG4-thiol

-

Amine Coupling : In a separate flask, dissolve cysteamine hydrochloride (2 equivalents) in DMF and add triethylamine (2.2 equivalents) to neutralize the acid.

-

Addition of NHS ester : Slowly add the crude Methyltetrazine-PEG4-NHS ester solution to the cysteamine solution.

-

Reaction and Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the desired thiol intermediate.

-

Purification : The crude product can be purified by silica gel chromatography to yield the pure Methyltetrazine-PEG4-thiol.

Part 3: Dimerization to Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

-

Oxidative Coupling : Dissolve the purified Methyltetrazine-PEG4-thiol in a suitable solvent system (e.g., a mixture of DMF and water).

-

Air Oxidation : Stir the solution vigorously in a flask open to the air for 24-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups to form the disulfide bond.

-

Reaction Monitoring : Monitor the dimerization by LC-MS, observing the disappearance of the thiol monomer and the appearance of the dimer product.

-

Purification : The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient.

-

Final Product Handling : After purification, the fractions containing the pure product are pooled and lyophilized to obtain the final product as a solid.

Caption: Purification workflow for the final product.

Scientific Integrity and Validation

To ensure the successful synthesis and purity of the final product, the following validation steps are crucial:

-

In-process Monitoring : The use of LC-MS at each stage of the synthesis is essential to confirm the identity of intermediates and to ensure reactions have gone to completion.

-

High-Resolution Mass Spectrometry (HRMS) : The final, purified product should be characterized by HRMS to confirm its exact mass and elemental composition, providing definitive proof of its identity.

-

NMR Spectroscopy : ¹H and ¹³C NMR can be used to further confirm the structure of the final product and to ensure the absence of impurities.

Conclusion

The synthesis of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine, while multi-stepped, is a robust and reproducible process. By following the detailed protocol and employing rigorous purification and characterization techniques, researchers can confidently produce this highly valuable linker for their bioconjugation needs. The unique combination of bioorthogonal reactivity, cleavability, and hydrophilicity makes this molecule a powerful tool in the development of targeted therapeutics and advanced diagnostics.

References

-

Birkett, J. et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]

-

Spring, D. et al. (n.d.). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Available at: [Link]

-

Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Available at: [Link]

-

ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Available at: [Link]

-

ResearchGate. (2025). Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge. Available at: [Link]

-

Imperial College London. (2006). PEGylation of native disulfide bonds in proteins. Available at: [Link]

-

ACS Publications. (n.d.). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge. Bioconjugate Chemistry. Available at: [Link]

-

AxisPharm. (n.d.). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. Available at: [Link]

-

National Institutes of Health. (n.d.). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. Available at: [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. Available at: [Link]

-

JenKem Technology. (2025). heterobifunctional pegs. Available at: [Link]

-

ResearchGate. (n.d.). Structure of NHS-PEG4-tetrazine (1), and synthesis route towards... Available at: [Link]

Sources

- 2. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to the Mechanism of Action of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

Authored by: A Senior Application Scientist

Abstract

The field of bioconjugation has been revolutionized by the development of sophisticated chemical tools that enable precise control over molecular assembly and disassembly in complex biological environments. Among these, the Methyltetrazine-PEG4-SS-PEG4-methyltetrazine linker stands out as a powerful bifunctional reagent. This guide provides a comprehensive technical overview of its core mechanism of action, designed for researchers, scientists, and drug development professionals. We will deconstruct the molecule into its functional components, elucidate its dual-action mechanism involving bioorthogonal ligation and reductive cleavage, and present a practical experimental workflow for its application in targeted drug delivery, such as in the construction of Antibody-Drug Conjugates (ADCs).

Introduction: The Need for Precision and Control in Bioconjugation

Modern therapeutic and diagnostic strategies increasingly rely on the ability to link different molecular entities—such as antibodies, imaging agents, and cytotoxic drugs—with high precision and specificity. The ideal linker must not only facilitate a stable connection in one environment (e.g., systemic circulation) but also permit a triggered release of a payload in another (e.g., within a target cell). Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a cleavable, homobifunctional linker engineered to meet these demands.[1] It integrates the rapid and highly selective bioorthogonal "click" chemistry of methyltetrazine with a disulfide bond that is selectively cleaved in the reducing intracellular environment.[][3] This dual-functionality allows for a two-stage mechanism of action that is central to its utility in advanced biomedical applications.[4][]

Deconstruction of a Multifunctional Linker: Roles of the Core Components

The efficacy of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine stems from the synergistic action of its three primary components: the methyltetrazine moieties, the disulfide bond, and the PEG4 spacers.

-

Methyltetrazine: The Bioorthogonal Handle: The two terminal methyltetrazine groups are the reactive handles for bioorthogonal conjugation.[4] They participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene partner, most commonly trans-cyclooctene (TCO).[6][7][8] This "click chemistry" reaction is renowned for its exceptionally fast kinetics, proceeding rapidly under mild, physiological conditions without the need for cytotoxic catalysts like copper.[9][10][11] The high specificity of the tetrazine-TCO reaction ensures that the linker conjugates exclusively to its intended target, avoiding off-target reactions with native biological functional groups.[9][12]

-

Disulfide (SS) Bond: The Reductive Trigger: At the heart of the linker lies a disulfide bond, which serves as a cleavable trigger.[1][3] Disulfide bonds are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved in the highly reducing environment found inside cells.[][13][14] This reductive cleavage is primarily mediated by the high intracellular concentration of glutathione (GSH), a tripeptide thiol.[13][15][16] This redox sensitivity is the cornerstone of its application in controlled-release systems, ensuring the payload is released preferentially within the target cell.[][17]

-

Polyethylene Glycol (PEG4) Spacers: The Solubilizing and Shielding Element: The two tetraethylene glycol (PEG4) chains serve several critical functions. As hydrophilic spacers, they significantly enhance the aqueous solubility of the linker and its conjugates, which is often a challenge when working with hydrophobic drugs or proteins.[18][19][20] PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[18][21][22][23][24][25] The flexible PEG chains also provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[20][26] Furthermore, the PEG chains create a hydration shell that can help shield the conjugate from enzymatic degradation and reduce immunogenicity.[19][20][23]

The Dual Mechanism of Action: A Two-Stage Process

The mechanism of action of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a temporally and spatially segregated two-step process: (1) Bioorthogonal Conjugation via IEDDA reaction, and (2) Intracellular Payload Release via Disulfide Reduction.

Stage 1: Bioorthogonal Ligation

This initial stage involves the covalent attachment of the linker to a molecule of interest that has been pre-functionalized with a TCO group. This is typically performed in vitro to create a stable conjugate, for example, linking two proteins or creating a homodimer. Alternatively, in a pre-targeting strategy, a TCO-modified antibody could be administered first, allowed to localize to a tumor, and then followed by the administration of a tetrazine-linker-drug conjugate.

The core reaction is the IEDDA cycloaddition between the electron-poor methyltetrazine and the strained, electron-rich TCO. This reaction forms a stable dihydropyridazine linkage and releases nitrogen gas as the sole byproduct.[8][10] The reaction's speed is a major advantage, ensuring efficient conjugation even at low, biologically relevant concentrations.[6][9]

Stage 2: Reductive Cleavage

Once the conjugate (e.g., an ADC) is internalized by a target cell via endocytosis, it is exposed to the high concentration of intracellular glutathione (GSH). The intracellular environment is highly reducing, with GSH concentrations in the millimolar range (1-15 mM), compared to micromolar concentrations in the blood plasma.[16][27][28][29][30]

This high GSH concentration drives the cleavage of the disulfide bond through a process called thiol-disulfide exchange.[31][32][33] A thiolate anion (GS⁻) from glutathione acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bridge.[31][34] This forms a mixed disulfide (linker-S-S-G) and releases the first half of the linker. A second GSH molecule then attacks the mixed disulfide, releasing the second half of the linker and forming oxidized glutathione (GSSG). This process effectively breaks the connection between the two methyltetrazine ends, releasing the attached payloads inside the cell.[13][17]

Sources

- 1. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine | AxisPharm [axispharm.com]

- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyltetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 15. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. purepeg.com [purepeg.com]

- 19. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 20. chempep.com [chempep.com]

- 21. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 22. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Impact of PEGylation on Biological Therapies - ProQuest [proquest.com]

- 24. tandfonline.com [tandfonline.com]

- 25. ovid.com [ovid.com]

- 26. precisepeg.com [precisepeg.com]

- 27. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Intracellular glutathione pools are heterogeneously concentrated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 32. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 33. pnas.org [pnas.org]

- 34. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cleavage of the Disulfide Bond in Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the targeted cleavage of the disulfide bond within the homobifunctional linker, Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. This molecule is a cornerstone in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3][] Its utility is defined by the presence of two key functionalities: the methyltetrazine moieties that enable rapid and specific bioorthogonal "click" chemistry, and a central, cleavable disulfide bond that allows for controlled release of conjugated molecules in a reducing environment.[1][3][5]

The strategic placement of a disulfide bond within this linker is predicated on the significant redox potential difference between the extracellular and intracellular environments. The oxidizing nature of the bloodstream maintains the integrity of the disulfide linkage, ensuring the stability of the bioconjugate in circulation.[6][7] Conversely, the highly reducing intracellular environment, rich in glutathione (GSH), facilitates the rapid cleavage of the disulfide bond, triggering the release of the therapeutic payload precisely at the site of action.[1][6]

This guide will delve into the mechanistic underpinnings of disulfide bond cleavage, provide a comparative analysis of common reducing agents, and present detailed, field-proven protocols for the efficient cleavage of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. Furthermore, we will explore the analytical techniques essential for the verification of this cleavage and offer troubleshooting insights to overcome potential challenges.

Molecular Structure and Properties

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a symmetrical molecule featuring a central disulfide bond flanked by two tetraethylene glycol (PEG4) spacers, each capped with a methyltetrazine group.[1][3] The PEG4 spacers enhance the aqueous solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated biomolecule and the payload, which can be crucial for maintaining biological activity.[1][8] The methyltetrazine groups are highly reactive partners in inverse electron-demand Diels-Alder (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (TCO), offering a fast and highly selective method for bioconjugation.[1][5]

Caption: Chemical structure of Methyltetrazine-PEG4-SS-PEG4-methyltetrazine.

The Mechanism of Disulfide Bond Cleavage

The cleavage of a disulfide bond is a reduction reaction that results in the formation of two thiol groups (-SH). This transformation can be initiated by various reducing agents, which are broadly categorized into thiol-based reagents and phosphine-based reagents.

Thiol-Based Reducing Agents (e.g., DTT, GSH)

Thiol-containing reducing agents, such as Dithiothreitol (DTT) and glutathione (GSH), operate through a thiol-disulfide exchange mechanism.[6][9] The reaction is initiated by the nucleophilic attack of a thiolate anion (from the reducing agent) on one of the sulfur atoms of the disulfide bond. This leads to the formation of a mixed disulfide intermediate and the release of one of the original thiols. In a subsequent step, a second thiol from the reducing agent attacks the mixed disulfide, regenerating the disulfide form of the reducing agent and releasing the second original thiol.[9][10] The efficiency of thiol-based reducing agents is pH-dependent, with optimal activity typically observed at a pH above 7, where the thiol group is deprotonated to the more reactive thiolate form.[9]

Caption: Mechanism of disulfide cleavage by thiol-based reducing agents.

Phosphine-Based Reducing Agents (e.g., TCEP)

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and thiol-free reducing agent that operates through a different mechanism.[11][12] The phosphorus atom of TCEP acts as a nucleophile, directly attacking one of the sulfur atoms of the disulfide bond.[12] This results in the formation of a phosphonium intermediate, which is then hydrolyzed by water to yield the two thiol products and TCEP oxide. A significant advantage of TCEP is its effectiveness over a broad pH range, including acidic conditions, and its resistance to air oxidation.[11][13] Furthermore, as TCEP does not contain a thiol group, it does not require removal before subsequent reactions with sulfhydryl-reactive reagents.[11]

Caption: Mechanism of disulfide cleavage by TCEP.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter that can significantly influence the efficiency and outcome of the disulfide bond cleavage.

| Reducing Agent | Mechanism | Optimal pH | Advantages | Disadvantages |

| DTT | Thiol-disulfide exchange | >7[9][14] | Strong reducing agent, readily available.[15] | Strong odor, less stable than TCEP, requires removal before subsequent thiol-specific reactions. |

| TCEP | Nucleophilic attack by phosphorus | Broad range (1.5-9)[11] | Odorless, highly stable, effective over a wide pH range, does not require removal for subsequent reactions.[11][13] | Can be more expensive than DTT. |

| GSH | Thiol-disulfide exchange | Neutral to slightly alkaline | Biologically relevant, mimics intracellular cleavage. | Weaker reducing agent than DTT and TCEP, may require higher concentrations or longer reaction times. |

Experimental Protocols for Disulfide Bond Cleavage

The following protocols provide a starting point for the cleavage of the disulfide bond in Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. It is recommended to optimize the conditions for your specific application.

Protocol 1: Cleavage using TCEP

This protocol is often preferred due to the stability and broad pH compatibility of TCEP.[11][13]

Materials:

-

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Deionized water

-

pH meter

Procedure:

-

Prepare a stock solution of TCEP: Dissolve TCEP·HCl in deionized water to a final concentration of 0.5 M. Adjust the pH to ~7.0 with 1 M NaOH. Store aliquots at -20°C.

-

Prepare the linker solution: Dissolve Methyltetrazine-PEG4-SS-PEG4-methyltetrazine in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

-

Initiate the cleavage reaction: Add the TCEP stock solution to the linker solution to achieve a final TCEP concentration of 10-50 mM. A 10 to 50-fold molar excess of TCEP over the disulfide linker is a good starting point.

-

Incubate the reaction: Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. For more sterically hindered disulfide bonds, the incubation time can be extended or the temperature increased to 37°C.

-

Monitor the reaction: The progress of the cleavage can be monitored by analytical techniques such as HPLC or mass spectrometry (see below).

-

Quenching (Optional): As TCEP is generally non-reactive with downstream chemistries that do not involve thiols, quenching is often not necessary. If removal is required, size-exclusion chromatography can be employed.

Protocol 2: Cleavage using DTT

This protocol utilizes the strong reducing power of DTT.

Materials:

-

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

-

Deionized water

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare a stock solution of DTT: Dissolve DTT in deionized water to a final concentration of 1 M. Prepare this solution fresh before use as DTT is prone to oxidation.

-

Degas the reaction buffer: To minimize re-oxidation of the cleaved thiols, degas the reaction buffer by bubbling with an inert gas for 15-20 minutes.

-

Prepare the linker solution: Dissolve Methyltetrazine-PEG4-SS-PEG4-methyltetrazine in the degassed reaction buffer to the desired final concentration.

-

Initiate the cleavage reaction: Add the fresh DTT stock solution to the linker solution to a final concentration of 20-100 mM. A higher molar excess is typically used for DTT compared to TCEP.

-

Incubate the reaction: Incubate the reaction mixture under an inert atmosphere at room temperature for 1-2 hours.

-

Monitor the reaction: Track the cleavage progress using appropriate analytical methods.

-

Removal of excess DTT: If the resulting thiol groups are to be used in subsequent reactions, excess DTT must be removed. This can be achieved using a desalting column or dialysis.

Caption: Experimental workflow for disulfide bond cleavage.

Analytical Methods for Verification of Cleavage

Robust analytical techniques are essential to confirm the successful cleavage of the disulfide bond.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for monitoring the cleavage reaction. The starting material, Methyltetrazine-PEG4-SS-PEG4-methyltetrazine, will have a specific retention time. Upon successful cleavage, a new peak corresponding to the cleaved product, Methyltetrazine-PEG4-SH, will appear at a different retention time (typically earlier, as the cleaved product is more polar). By analyzing samples at different time points, the kinetics of the reaction can be determined.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the cleavage by identifying the molecular weight of the reaction products. Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The expected mass of the cleaved product, Methyltetrazine-PEG4-SH, should be observed in the mass spectrum of the reaction mixture after incubation with the reducing agent. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the cleaved fragment.[16][17][18][19]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Cleavage | Insufficient concentration of reducing agent. | Increase the molar excess of the reducing agent. |

| Suboptimal pH for thiol-based reducing agents. | Ensure the reaction buffer pH is between 7.5 and 8.0 for DTT. Consider switching to TCEP for broader pH compatibility. | |

| Short incubation time or low temperature. | Increase the incubation time and/or temperature (e.g., to 37°C). | |

| Oxidized reducing agent (especially DTT). | Always use freshly prepared DTT solutions. | |

| Re-oxidation of Thiols | Presence of oxygen or metal ions. | Degas all buffers and perform the reaction under an inert atmosphere. Add a chelating agent like EDTA (1-5 mM) to the reaction buffer.[14] |

| Side Reactions with Tetrazine | Instability of the tetrazine moiety under certain conditions. | While methyltetrazine is relatively stable, prolonged incubation at high temperatures or extreme pH should be avoided.[8][20] |

Conclusion

The cleavable disulfide bond in Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a critical design feature that enables the development of advanced bioconjugates for targeted therapies and diagnostics. A thorough understanding of the cleavage mechanism, the appropriate selection of a reducing agent, and the implementation of robust analytical verification are paramount to the successful application of this versatile linker. The protocols and technical insights provided in this guide serve as a foundational resource for researchers to confidently and effectively utilize this powerful tool in their drug development endeavors.

References

-

ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. [Link]

-

National Institutes of Health. Direct mass spectrometric characterization of disulfide linkages. [Link]

-

National Institutes of Health. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). [Link]

-

National Institutes of Health. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]

-

ACS Publications. Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. [Link]

-

National Institutes of Health. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. [Link]

-

Bio-Synthesis. Disulfide reduction using TCEP reaction. [Link]

-

AxisPharm. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine. [Link]

-

National Institutes of Health. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. [Link]

-

ResearchGate. Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge. [Link]

-

PubMed. Selective cleavage and modification of the intersubunit disulfide bonds of bovine dopamine beta-monooxygenase: conversion of tetramer to active dimer. [Link]

-

National Institutes of Health. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates. [Link]

-

National Institutes of Health. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. [Link]

-

ACS Publications. AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production. [Link]

-

MDPI. Conjugate of Thiol and Guanidyl Units with Oligoethylene Glycol Linkage for Manipulation of Oxidative Protein Folding. [Link]

-

National Institutes of Health. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. [Link]

-

ACS Publications. The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent. [Link]

-

ResearchGate. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. [Link]

-

Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

-

National Institutes of Health. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. [Link]

-

ResearchGate. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. [Link]

-

ACS Publications. Polymeric Lysosome-Targeting Chimeras (PolyTACs): Extracellular Targeted Protein Degradation without Co-Opting Lysosome-Targeting Receptors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine | AxisPharm [axispharm.com]

- 5. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agscientific.com [agscientific.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Disulfide reduction using TCEP reaction [biosyn.com]

- 12. goldbio.com [goldbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Inverse-Electron Demand Diels-Alder Reaction with Methyltetrazine Linkers

In the intricate landscape of chemical biology and targeted therapeutics, the ability to selectively and efficiently form covalent bonds in complex biological systems is paramount. Bioorthogonal chemistry provides the tools for this precision, enabling reactions that proceed within native biological environments without interfering with endogenous processes.[1][2][3][4] Among the arsenal of bioorthogonal reactions, the inverse-electron demand Diels-Alder (iEDDA) reaction has emerged as a particularly powerful strategy, celebrated for its exceptionally rapid kinetics and high specificity.[5][6][7][8]

This guide focuses on a key player in this reaction class: the methyltetrazine linker . We will delve into the core principles governing its reactivity, provide field-proven experimental protocols, and explore its transformative applications in drug development. The unique value of the methyltetrazine moiety lies in a finely tuned balance between stability and reactivity, a critical feature for success in demanding in vitro and in vivo applications.[6][9][10][11] This document serves as a comprehensive resource for scientists aiming to harness the full potential of this versatile chemical tool.

Core Principles: The Mechanism and the Methyl Advantage

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[5][12] Unlike a classical Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5][7] The small energy gap between these orbitals is a primary reason for the reaction's remarkable speed.

The reaction proceeds in a two-step sequence:

-

A concerted [4+2] cycloaddition forms a highly unstable bicyclic intermediate.

-

This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) to form a stable dihydropyridazine product, which can then tautomerize or be oxidized to the corresponding pyridazine.[5][6][13][14][15]

The release of N₂, a thermodynamically stable and biologically inert molecule, is a significant thermodynamic driving force that renders the reaction irreversible.[5]

Sources

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Advantage of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide

Introduction: The Critical Role of the Linker in Targeted Therapeutics

In the landscape of modern therapeutics, bifunctional linkers are critical components in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The linker, a seemingly simple bridge, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of these complex molecules.[][3] Among the various linker technologies, the incorporation of a short, hydrophilic polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a key strategy to overcome challenges associated with the hydrophobicity and stability of bifunctional constructs.[1][4]

This guide provides a comprehensive technical overview of the benefits of utilizing a PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Benefits of PEG4 Spacers

The integration of a PEG4 spacer into a bifunctional linker imparts several advantageous physicochemical and biological properties.[1] These benefits primarily stem from the hydrophilic and flexible nature of the ethylene glycol repeats.[5]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are inherently hydrophobic.[1][6] This poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal pharmacokinetic profiles.[1][7] PEG linkers, being hydrophilic, create a "shield" around the hydrophobic payload, improving the overall solubility of the conjugate in aqueous environments and preventing aggregation.[8] A PEG4 spacer, composed of four repeating ethylene glycol units, significantly enhances the hydrophilicity of the linker-payload system.[1][4] This increased water solubility is crucial for improving the biopharmaceutical properties of often-hydrophobic drug payloads, reducing aggregation, and potentially lowering immunogenicity.[9]

Improved Pharmacokinetics and Reduced Immunogenicity

The process of attaching PEG chains to a molecule, known as PEGylation, is a widely adopted strategy to improve the properties of biotherapeutics.[4][10] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[4][11] The inclusion of a PEG4 spacer can prolong the circulation half-life of a bioconjugate by increasing its hydrodynamic size, which in turn reduces renal clearance.[5][12] This "stealth" effect also shields the conjugate from the immune system, reducing the likelihood of an immune response.[13][14] By preventing protein aggregation and shielding payload epitopes, PEG linkers lower the risk of immune recognition.[7]

Optimal Spacing and Flexibility

The PEG4 spacer provides a defined and optimal spatial separation between the two functional ends of the bifunctional linker.[15] This is critical in both ADCs and PROTACs. In ADCs, the spacer prevents the cytotoxic payload from interfering with the antigen-binding affinity of the antibody.[15] In PROTACs, the linker length and flexibility are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation.[16] The C-O bonds in PEG can freely rotate, providing conformational flexibility.[5]

Monodispersity for Homogeneous Conjugates

A key advantage of using a discrete PEG4 spacer over polydisperse PEG chains is the ability to produce homogenous bioconjugates.[4][7] Discrete PEG (dPEG®) linkers have a precisely defined length and molecular weight, which is essential for producing bioconjugates with reproducible pharmacological profiles.[4] This uniformity simplifies characterization and improves batch-to-batch consistency.[7]

Visualizing the Core Structure

The following diagram illustrates the fundamental components of a bifunctional linker incorporating a PEG4 spacer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. adcreview.com [adcreview.com]

- 7. labinsights.nl [labinsights.nl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 12. purepeg.com [purepeg.com]

- 13. purepeg.com [purepeg.com]

- 14. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. precisepeg.com [precisepeg.com]

An In-depth Technical Guide on Homobifunctional Crosslinker Chemistry and Principles

Introduction: The Power of Proximity and Covalent Capture

In the intricate world of molecular biology and drug development, understanding and manipulating the interactions between biomolecules is paramount. Homobifunctional crosslinkers are foundational chemical tools that allow researchers to covalently link molecules, providing invaluable insights into protein-protein interactions, stabilizing multi-subunit complexes, and constructing novel bioconjugates.[1][2][3] These reagents are characterized by two identical reactive groups connected by a spacer arm, enabling them to form a molecular bridge between two similar functional groups.[1][4]

While conceptually straightforward, the application of homobifunctional crosslinkers is a nuanced process. The choice of reactive group, the length and chemical nature of the spacer arm, and the reaction conditions all profoundly influence the outcome of a crosslinking experiment.[5][6] A one-size-fits-all approach is seldom successful; instead, a deep understanding of the underlying chemical principles is required to rationally design and execute effective crosslinking strategies.

This guide provides a comprehensive exploration of homobifunctional crosslinker chemistry, moving beyond a simple catalog of reagents to delve into the causality behind experimental choices. We will examine the most common reactive chemistries, provide field-proven insights into protocol optimization, and present detailed methodologies to empower researchers, scientists, and drug development professionals to harness the full potential of these versatile molecular tools.

Pillar 1: The Chemistry of Covalent Linkage - A Focus on Amine-Reactive Moieties

The vast majority of homobifunctional crosslinking strategies target the primary amines found on the N-terminus of proteins and the side chains of lysine residues.[5][7] These groups are typically abundant and located on the protein surface, making them readily accessible for conjugation without requiring protein denaturation.[5] The two most prevalent classes of amine-reactive homobifunctional crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Protein Crosslinking

NHS esters are arguably the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9).[7][8]

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine on a lysine residue or the N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[9]

Causality Behind Experimental Choices:

-

pH Control is Critical: The reaction efficiency is a delicate balance. At a pH below 7, primary amines are protonated (-NH3+), rendering them poor nucleophiles and slowing the reaction.[9] Conversely, at a pH above 9, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases dramatically, reducing the yield of the desired conjugate.[8][9] The optimal pH range of 7.2-8.5 represents a compromise, maximizing amine reactivity while minimizing hydrolysis.[8]

-

Buffer Selection: It is imperative to use buffers devoid of primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the NHS ester.[8][10] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices.[8]

-

Solubility and Cell Permeability: Standard NHS esters, like Disuccinimidyl suberate (DSS), are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[11] This property allows them to permeate cell membranes for intracellular crosslinking.[8] For applications requiring crosslinking to be restricted to the cell surface, water-soluble versions containing a sulfonate group (Sulfo-NHS esters), such as Bis(sulfosuccinimidyl) suberate (BS3), are the preferred choice as their charge prevents them from crossing the cell membrane.[8][12]

Imidoesters: An Alternative for Charge Preservation

Imidoesters represent another class of amine-reactive crosslinkers. They react with primary amines to form amidine bonds.[12][13]

Mechanism of Action: The reaction of an imidoester with a primary amine results in the formation of an amidine linkage. A key feature of this chemistry is that the resulting amidine is protonated and positively charged at physiological pH, thus preserving the native charge of the original primary amine it replaces.[5][13]

Causality Behind Experimental Choices:

-

Higher pH Optimum: Imidoester reactions are most efficient at a more alkaline pH of 8-10.[12][13] As the pH increases, the reactivity with amines increases.[12][13]

-

Charge Preservation: The primary advantage of imidoesters is the maintenance of the positive charge at the site of modification. This can be crucial in studies where preserving the native isoelectric point (pI) of the protein is important for maintaining its structure and function.[5][12]

-

Reversibility: A notable consideration is that the amidine bonds formed by imidoesters can be reversible at high pH, which can be a disadvantage compared to the highly stable amide bonds formed by NHS esters.[5][12]

Pillar 2: The Spacer Arm - More Than Just a Connector

The spacer arm of a homobifunctional crosslinker dictates the distance between the two linked molecules.[5] The length and chemical composition of the spacer arm are critical parameters that must be considered in experimental design.

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of a crosslinker with an appropriate spacer arm length is crucial for successful crosslinking. The table below summarizes the properties of several common amine-reactive homobifunctional crosslinkers.

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |

| Disuccinimidyl glutarate | DSG | 7.7 | No | Yes |

| Disuccinimidyl suberate | DSS | 11.4 | No | Yes |

| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | Yes | No |

| Dithiobis(succinimidyl propionate) | DSP | 12.0 | No | Yes |

Spacer arm lengths are based on the extended conformation and serve as a guide. The effective crosslinking distance in solution can be influenced by the flexibility of the spacer arm.[14]

Causality Behind Experimental Choices:

-

Probing Protein Topography: Crosslinkers with varying spacer arm lengths can be used as "molecular rulers" to probe the distances between amino acid residues within a protein or between subunits of a protein complex.[14]

-

Cleavable vs. Non-cleavable Spacers:

-

Non-cleavable crosslinkers , such as DSS and BS3, form permanent linkages, which are ideal for applications requiring stable bioconjugates.[1]

-

Cleavable crosslinkers , like DSP which contains a disulfide bond, allow for the separation of the crosslinked molecules after analysis.[1] The disulfide bond in DSP can be cleaved using reducing agents such as dithiothreitol (DTT). This feature is particularly useful in mass spectrometry-based proteomics for identifying crosslinked peptides.

-

-

Hydrophilicity and Biocompatibility: The inclusion of polyethylene glycol (PEG) chains in the spacer arm can increase the hydrophilicity of the crosslinker.[1] This can improve the solubility of the resulting conjugate and reduce aggregation, which is particularly relevant in the development of antibody-drug conjugates (ADCs).[15][16]

Pillar 3: Trustworthiness Through Self-Validating Protocols